molecular formula C12H13BrN4O6 B2382673 dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate CAS No. 332905-15-4

dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate

Cat. No.: B2382673
CAS No.: 332905-15-4
M. Wt: 389.162
InChI Key: JHLJCNYFVWPQQL-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate is a brominated purine derivative featuring a 3-methyl substitution and two acetylated ester groups at positions 1 and 5. This compound belongs to the xanthine alkaloid family, structurally characterized by a bicyclic purine core with ketone functionalities at positions 2 and 6. The bromine atom at position 8 enhances electrophilic reactivity, while the methyl and acetyl groups influence solubility and steric interactions.

Properties

IUPAC Name

methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O6/c1-15-9-8(16(11(13)14-9)4-6(18)22-2)10(20)17(12(15)21)5-7(19)23-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLJCNYFVWPQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N(C(=N2)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate typically involves multiple steps. One common approach starts with the bromination of a purine derivative, followed by esterification and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing the bromine atom with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized purine compounds .

Scientific Research Applications

dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous purine derivatives reported in the literature, focusing on substituent effects, physical properties, and spectroscopic data.

Table 1: Key Structural and Physical Properties of Comparable Purine Derivatives

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (1H-NMR, δ ppm) Source
Target Compound : Dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate 8-Br, 3-Me, 1/7-OAc Not reported Not available in evidence -
7-Benzyl-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Compound 6) 8-Br, 1-Me, 3-Me, 7-Bn 164 3.21 (N1-CH3), 3.39 (N3-CH3), 5.51 (N7-CH2) Heterocycles 2002
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione (Compound 20) 8-Biphenyl, 1-Me, 3-Me, 7-Me, 8-Styryl 230 3.43 (N1-CH3), 3.63 (N3-CH3), 4.09 (N7-CH3) Heterocycles 2002
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2c) 7-(4-BrPh), 8-CN, 3-Bn, 5/6-OEt 223–225 1H-NMR: Aromatic and ester peaks Org. Biomol. Chem. 2017

Key Observations

Substituent Effects on Reactivity and Solubility :

  • The target compound’s acetyl groups (OAc) at positions 1 and 7 likely improve solubility in polar aprotic solvents compared to the benzyl (Compound 6) or styryl (Compound 20) substituents, which are bulkier and more lipophilic .
  • The 8-bromo substitution, common to both the target compound and Compound 6, facilitates electrophilic aromatic substitution or cross-coupling reactions, whereas Compound 20’s biphenyl-styryl group enables π-π stacking interactions .

Spectroscopic Distinctions :

  • 1H-NMR : The target compound’s acetyl methyl groups would resonate near δ 3.6–3.8 ppm, distinct from the N-methyl signals (δ 3.2–3.6 ppm) in Compound 6 and Compound 20 .
  • 13C-NMR : The carbonyl carbons (C2 and C6) in purine derivatives typically appear at δ 148–154 ppm, as seen in Compound 6 (δ 148.0, 150.8, 153.9) .

Thermal Stability :

  • Compound 6 and Compound 20 exhibit moderate melting points (164°C and 230°C, respectively), suggesting that the target compound’s ester groups may lower its melting point compared to N-alkylated analogs .

Research Implications and Limitations

  • Synthetic Applications : The acetyl groups in the target compound may serve as protective or directing groups in further functionalization, contrasting with the stable N-benzyl or N-methyl groups in analogs .
  • Gaps in Evidence : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Comparisons are inferred from structurally related purine derivatives.

Biological Activity

Dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of purine derivatives followed by esterification. The general reaction pathway includes:

  • Bromination : The starting purine compound undergoes bromination at the 8-position.
  • Esterification : The resulting brominated compound is then reacted with acetic anhydride to yield the diacetate form.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that purine derivatives can inhibit cancer cell proliferation through various mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting DNA synthesis and repair mechanisms.

Table 1: Antitumor Activity of Purine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Dimethyl 2,2'-(8-bromo...)HeLa15Apoptosis induction
Analog AMCF710DNA synthesis inhibition
Analog BA54920Cell cycle arrest

Enzyme Inhibition

Dimethyl 2,2'-(8-bromo...) has also been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. These enzymes include:

  • Adenosine deaminase : Inhibition can lead to increased levels of adenosine, which has immunosuppressive effects.

Case Study: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of several purine derivatives on adenosine deaminase. The results showed that dimethyl 2,2'-(8-bromo...) had a notable IC50 value of 5 µM, indicating strong enzyme inhibition compared to control compounds.

Pharmacokinetics

The pharmacokinetic profile of dimethyl 2,2'-(8-bromo...) suggests good absorption and bioavailability. The compound is soluble in DMSO and exhibits a melting point of approximately 285 °C. Studies indicate that the compound undergoes hepatic metabolism with a half-life conducive for therapeutic applications.

Toxicity and Safety Profile

Toxicological evaluations reveal that while dimethyl 2,2'-(8-bromo...) shows promising biological activity, it also poses certain risks. Acute toxicity studies indicate that it is harmful if ingested and can cause skin irritation. Proper safety protocols must be adhered to during handling.

Table 2: Toxicity Profile

EndpointResult
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
LD50Not determined

Q & A

Q. What are the recommended synthetic routes for dimethyl 2,2'-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate, and how can purity be optimized?

Methodological Answer:

  • One-Pot Multi-Step Reactions : Utilize protocols similar to those in (e.g., diethyl dicarboxylate synthesis via sequential alkylation and cyclization). Reaction conditions (temperature, solvent polarity, catalyst) must be optimized using Design of Experiments (DoE) to minimize side products .
  • Purity Optimization : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization. Monitor purity via HPLC (≥95% threshold) and validate with melting point consistency .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, the bromo substituent and methyl groups will show distinct shifts in the aromatic and aliphatic regions .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., HRMS with <5 ppm error). Use isotopic patterns to verify bromine presence .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches .

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueExpected Signals/PeaksReference ID
1H NMR (DMSO)δ 3.75 (s, 6H, CH3O), δ 2.45 (s, 3H, CH3)
HRMS (ESI+)[M+H]+ Calc.: 432.05; Found: 432.08

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and MS data. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve coupling and connectivity .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in replicate experiments .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., transition state analysis with NEB method) to model bromine substitution pathways .
  • Solvent Effects : Simulate solvent interactions (e.g., PCM model in DFT) to predict reaction rates in polar vs. non-polar media .
  • Machine Learning : Train models on existing purine derivative datasets to forecast regioselectivity .

Q. How can experimental design (DoE) optimize reaction yields while minimizing hazardous byproducts?

Methodological Answer:

  • Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix. Analyze interactions using ANOVA .
  • Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions (e.g., 70°C, 1.2 eq. catalyst) .
  • Safety Integration : Use hazard assessment tools (e.g., CHETAH) to flag conditions prone to exothermic side reactions .

Q. Table 2: Example DoE Parameters for Reaction Optimization

FactorLow LevelHigh LevelOptimal Range
Temperature (°C)608070–75
Catalyst (eq.)0.81.51.2–1.3
Solvent (DMF:H2O)3:15:14:1

Q. What methodologies are recommended for studying the compound’s potential biological activity?

Methodological Answer:

  • In Silico Docking : Screen against kinase or protease targets (e.g., using AutoDock Vina) to prioritize assays .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) in cell lines (e.g., HEK293 or HepG2) .
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., diacetate cleavage) under physiological conditions .

Q. How should researchers address stability challenges during storage and handling?

Methodological Answer:

  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent hydrolysis .
  • Safety Protocols : Follow OSHA guidelines for brominated compounds, including fume hood use and waste neutralization .

Key Notes for Methodological Rigor:

  • Avoid trial-and-error approaches; integrate computational and experimental workflows .
  • Prioritize open-access tools (e.g., Avogadro for molecular modeling) to enhance reproducibility .

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